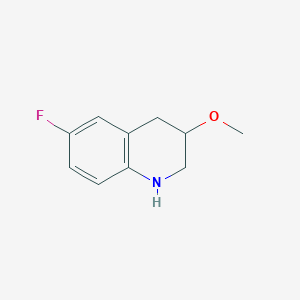

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZQQBWAOJECCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C=CC(=C2)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoroaniline with 3-methoxypropionaldehyde in the presence of a suitable catalyst . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline form.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in cellular assays involving human tumor cell lines such as A549 (lung carcinoma) and DU145 (prostate cancer), it demonstrated significant inhibitory potency with low nanomolar GI50 values, indicating its effectiveness in targeting cancer cells .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Its derivatives have shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Applications in Infection Control

Given its broad-spectrum antibacterial properties, this compound could serve as a potential candidate for developing new antibiotics to combat resistant bacterial strains .

Neurological Applications

The tetrahydroquinoline scaffold is known for its potential neuroprotective effects. Compounds within this class have been studied for their ability to modulate neurotransmitter systems and exhibit antidepressant and anxiolytic activities .

Research Insights

Research indicates that derivatives of tetrahydroquinolines can act on various receptors involved in mood regulation, suggesting their utility in treating conditions like depression and anxiety disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance its pharmacological properties. Recent advances in synthetic chemistry have facilitated the creation of new derivatives with improved biological activity and selectivity .

Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also contribute to the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with different substitution pattern.

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various applications .

Biologische Aktivität

6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. The structural features of this compound, particularly the presence of a fluorine atom and a methoxy group, significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Fluorine atom at the 6th position.

- Methoxy group at the 3rd position.

These modifications contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The fluorine atom enhances lipophilicity and may facilitate better membrane penetration. The methoxy group potentially increases binding affinity to target proteins involved in disease pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound significantly reduced bacterial load in vitro and showed potential for development as a new antibiotic agent .

- Anticancer Mechanism Investigation : Research focusing on the HeLa cell line indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Cyclization of Precursors : React 3-fluoro-4-methoxyaniline with cyclohexanone or substituted cyclohexenones under acidic conditions (e.g., HCl, H₂SO₄) at reflux (80–120°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Catalytic Methods : Use Pd(II) or Ru-based catalysts for intramolecular cyclization of allyl aldehydes or epoxypropyl derivatives (e.g., epichlorohydrin with aromatic amines) to form the tetrahydroquinoline core .

- Optimization : Monitor reaction progress via TLC. Adjust catalyst loading (5–10 mol%) and temperature (70–100°C) to balance yield (60–85%) and purity (>95%).

Q. Which analytical techniques are critical for characterizing 6-fluoro-3-methoxy-tetrahydroquinoline derivatives?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine at C6, methoxy at C3). Key signals: Fluorine deshields adjacent protons (δ 6.8–7.2 ppm), methoxy groups appear at δ 3.7–3.9 ppm .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm). Validate purity >98% for biological assays .

- Elemental Analysis : Confirm molecular formula (C₁₀H₁₂FNO) with ≤0.3% deviation .

Q. How does the compound’s initial antimicrobial activity compare to structurally related tetrahydroquinolines?

- Methodology :

- Screening : Test against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli) strains via broth microdilution (MIC values: 25–100 µg/mL).

- Comparative Analysis : The 3-methoxy group enhances membrane permeability vs. non-methoxy analogs (MIC reduced by 50% for S. aureus). Fluorine at C6 improves ROS generation, leading to bacterial membrane damage (observed via TEM) .

Advanced Research Questions

Q. How can enantioselective synthesis of 6-fluoro-3-methoxy-tetrahydroquinoline be achieved, and what chiral catalysts are effective?

- Methodology :

- Asymmetric Catalysis : Employ Cu(I)/chiral phosphine complexes (e.g., Josiphos ligands) for intramolecular C–N coupling. Achieve enantiomeric excess (ee) >80% by optimizing solvent (toluene/THF) and temperature (−20°C to RT) .

- Dynamic Kinetic Resolution : Use Ru-catalyzed hydrogenation with BINAP ligands to resolve racemic mixtures. Isolate enantiomers via chiral HPLC (Chiralpak IA column) .

Q. What strategies resolve contradictions in biological activity data across different substituted tetrahydroquinolines?

- Methodology :

- SAR Studies : Systematically vary substituents (e.g., replace methoxy with ethoxy, fluorine with chlorine). Test derivatives for ROS induction (DCFH-DA assay) and membrane disruption (SYTOX Green uptake).

- Data Analysis : Multivariate regression models correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., F, NO₂) at C6 enhance ROS by 30% vs. electron-donating groups (e.g., OMe) .

Q. How does 6-fluoro-3-methoxy-tetrahydroquinoline induce ROS-mediated bacterial death, and what experimental models validate this mechanism?

- Methodology :

- ROS Quantification : Use fluorescent probes (e.g., H₂DCFDA) in S. aureus cultures treated with 50 µg/mL compound. Measure fluorescence intensity (Ex/Em: 485/535 nm) over 24 hours .

- Genetic Knockout Models : Compare ROS levels in wild-type vs. katG (catalase-deficient) E. coli. A 2-fold increase in ROS in katG strains confirms oxidative stress dependency .

Q. What computational tools predict the regioselectivity of electrophilic substitutions in 6-fluoro-3-methoxy-tetrahydroquinoline?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Analyze Fukui indices to identify reactive sites (e.g., C4 for bromination, C7 for nitration) .

- Molecular Dynamics : Simulate binding to DNA gyrase (target for fluoroquinolones). Identify key interactions: F at C6 with GyrA Ser84, methoxy at C3 with hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.